Cas no 2228538-23-4 (5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one)

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one
- EN300-1922697
- 2228538-23-4
-
- インチ: 1S/C8H6BrN3O4/c9-4-1-5(12(14)15)7(10-2-4)6-3-11-8(13)16-6/h1-2,6H,3H2,(H,11,13)
- InChIKey: MBZANKOUVIAUAF-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])C1CNC(=O)O1
計算された属性
- 精确分子量: 286.95417g/mol
- 同位素质量: 286.95417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 97Ų
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922697-10.0g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 10g |
$5590.0 | 2023-05-31 | ||
Enamine | EN300-1922697-0.25g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 0.25g |
$1196.0 | 2023-09-17 | ||
Enamine | EN300-1922697-5.0g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 5g |
$3770.0 | 2023-05-31 | ||
Enamine | EN300-1922697-0.05g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 0.05g |
$1091.0 | 2023-09-17 | ||
Enamine | EN300-1922697-0.1g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 0.1g |
$1144.0 | 2023-09-17 | ||
Enamine | EN300-1922697-1.0g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 1g |
$1299.0 | 2023-05-31 | ||
Enamine | EN300-1922697-2.5g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 2.5g |
$2548.0 | 2023-09-17 | ||
Enamine | EN300-1922697-0.5g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 0.5g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1922697-10g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 10g |
$5590.0 | 2023-09-17 | ||
Enamine | EN300-1922697-1g |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |
2228538-23-4 | 1g |
$1299.0 | 2023-09-17 |
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one 関連文献
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-oneに関する追加情報
Recent Advances in the Study of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one (CAS: 2228538-23-4)
The compound 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one (CAS: 2228538-23-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This heterocyclic compound, featuring a nitro-substituted pyridine ring fused with an oxazolidinone moiety, exhibits unique physicochemical properties that make it an attractive candidate for the development of novel therapeutic agents. Recent studies have explored its applications in targeting various disease pathways, particularly in oncology and infectious diseases.
One of the key findings in recent research involves the role of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one as a precursor in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of tyrosine kinases, which are critical in cancer cell proliferation and survival. The bromo and nitro functional groups on the pyridine ring were found to enhance binding affinity to the ATP-binding site of these kinases, thereby inhibiting their activity. This discovery opens new avenues for the development of targeted cancer therapies with improved specificity and reduced off-target effects.
In addition to its applications in oncology, recent investigations have highlighted the antimicrobial potential of this compound. A study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The oxazolidinone core, a well-known pharmacophore in antibiotics such as linezolid, contributes to its mechanism of action by inhibiting bacterial protein synthesis. The nitro group further enhances its reactivity, enabling interactions with bacterial ribosomal subunits.
From a synthetic chemistry perspective, advancements have been made in optimizing the production and functionalization of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one. A 2024 paper in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, achieving high yields and purity. The use of palladium-catalyzed cross-coupling reactions was particularly noteworthy, allowing for the introduction of diverse substituents to tailor the compound's properties for specific applications. This progress is expected to facilitate broader adoption of this scaffold in drug discovery programs.
Despite these promising developments, challenges remain in the clinical translation of 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have focused on prodrug strategies and formulation technologies to overcome these limitations. For instance, a 2023 patent application disclosed a novel prodrug derivative designed to improve oral absorption while maintaining the parent compound's pharmacological activity.
In conclusion, 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one (CAS: 2228538-23-4) represents a promising chemical entity with diverse therapeutic applications. Recent research has elucidated its mechanisms of action, synthetic accessibility, and potential for structural optimization. As investigations continue, this compound is poised to play a significant role in the development of next-generation pharmaceuticals, particularly in areas of unmet medical need. Future studies should focus on advancing lead compounds through preclinical and clinical development to fully realize its therapeutic potential.
2228538-23-4 (5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one) Related Products
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)
- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)




